rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis
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Overview
Description
rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis: is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis typically involves the esterification of 3-hydroxycyclohexaneacetic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent reaction control would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxocyclohexaneacetic acid or 3-carboxycyclohexaneacetic acid.
Reduction: Formation of 3-hydroxycyclohexylmethanol.
Substitution: Formation of 3-chlorocyclohexylacetate or 3-bromocyclohexylacetate.
Scientific Research Applications
rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other intermolecular interactions, influencing its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, trans
- Ethyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate
- Methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate
Comparison: rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its trans isomer, the cis configuration may result in different spatial interactions and reactivity. The ethyl ester variant has a slightly different reactivity profile due to the longer alkyl chain, while the amino derivative introduces additional functionality for further chemical modifications .
Properties
CAS No. |
98814-12-1 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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